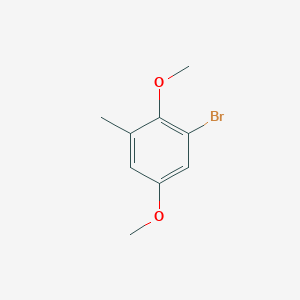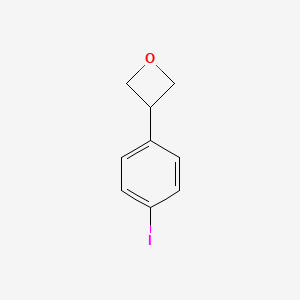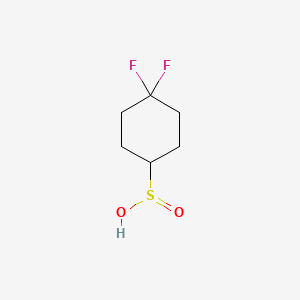
4,4-Difluorocyclohexane-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorocyclohexane-1-sulfinic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a sulfinic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexane-1-sulfinic acid typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For instance, cyclohexanone can be converted to 4,4-difluorocyclohexanone, which is then subjected to sulfinylation reactions to introduce the sulfinic acid group. These processes are optimized for high yield and purity, often involving catalytic systems and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluorocyclohexane-1-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products:
Oxidation: 4,4-Difluorocyclohexane-1-sulfonic acid.
Reduction: 4,4-Difluorocyclohexane-1-thiol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4-Difluorocyclohexane-1-sulfinic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development. Research is ongoing to explore its role in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: In the materials science industry, this compound is investigated for its potential use in the production of fluorinated polymers and coatings. These materials are known for their resistance to chemicals and extreme temperatures, making them suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 4,4-Difluorocyclohexane-1-sulfinic acid exerts its effects depends on its specific application. In chemical reactions, the sulfinic acid group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the fluorine atoms can enhance the compound’s interaction with biological targets, potentially improving its efficacy and selectivity.
Molecular Targets and Pathways: The molecular targets of this compound derivatives in biological systems are diverse, ranging from enzymes to receptors. The presence of fluorine atoms can influence the compound’s binding affinity and metabolic stability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
4,4-Difluorocyclohexane-1-sulfonic acid: An oxidized form of 4,4-Difluorocyclohexane-1-sulfinic acid.
4,4-Difluorocyclohexane-1-thiol: A reduced form with a thiol group.
Uniqueness: this compound is unique due to its sulfinic acid group, which provides distinct reactivity compared to carboxylic or sulfonic acid derivatives. This uniqueness allows for specific applications in synthesis and potential biological activities that are not achievable with other similar compounds.
Eigenschaften
Molekularformel |
C6H10F2O2S |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
4,4-difluorocyclohexane-1-sulfinic acid |
InChI |
InChI=1S/C6H10F2O2S/c7-6(8)3-1-5(2-4-6)11(9)10/h5H,1-4H2,(H,9,10) |
InChI-Schlüssel |
RQCOLWYUXCJDOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1S(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


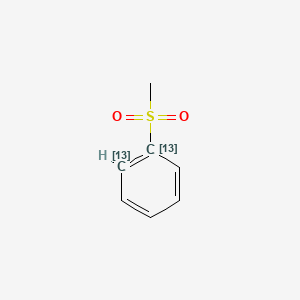
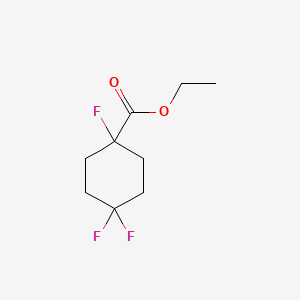
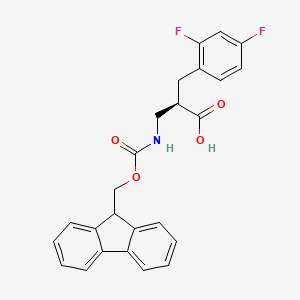
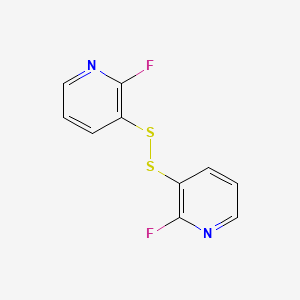
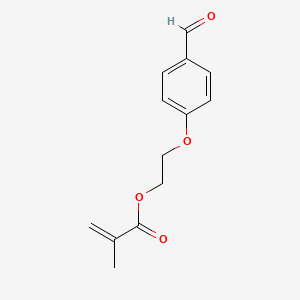
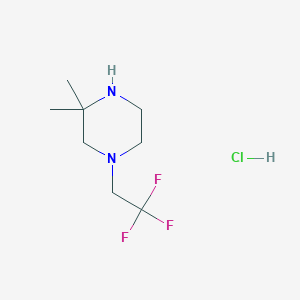
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
